molecular formula C22H22FN3O4 B12470532 1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B12470532
M. Wt: 411.4 g/mol
InChI Key: IZDNXDAXVMPTPX-UHFFFAOYSA-N
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Description

1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a fluorophenyl group, and a carbamoyl moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and carbamoyl groups. One common synthetic route involves the reaction of 4-fluoroaniline with a suitable carboxylic acid derivative under controlled conditions to form the carbamoyl intermediate. This intermediate is then reacted with a pyrrolidine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22FN3O4

Molecular Weight

411.4 g/mol

IUPAC Name

1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22FN3O4/c1-2-11-24-22(29)15-12-21(28)26(13-15)18-7-9-19(10-8-18)30-14-20(27)25-17-5-3-16(23)4-6-17/h2-10,15H,1,11-14H2,(H,24,29)(H,25,27)

InChI Key

IZDNXDAXVMPTPX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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